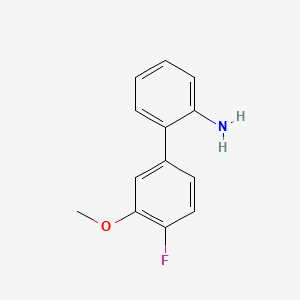

2-(4-Fluoro-3-methoxyphenyl)aniline

説明

Structure

3D Structure

特性

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-16-13-8-9(6-7-11(13)14)10-4-2-3-5-12(10)15/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRHYQHOKRFSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718361 | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-47-7 | |

| Record name | [1,1′-Biphenyl]-2-amine, 4′-fluoro-3′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Fluoro-3-methoxyphenyl)aniline synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-Fluoro-3-methoxyphenyl)aniline

Abstract

This compound is a key structural motif found in numerous compounds of interest within pharmaceutical and materials science research. The strategic placement of fluorine and methoxy substituents on the biaryl scaffold significantly influences the molecule's physicochemical properties, including metabolic stability, receptor binding affinity, and lipophilicity.[1][2] This guide provides an in-depth analysis of the principal synthetic strategies for constructing this valuable intermediate. We will dissect three core catalytic cross-coupling methodologies: the Buchwald-Hartwig amination, the Ullmann condensation, and the Suzuki-Miyaura coupling. For each pathway, this document details the underlying mechanistic principles, explains the rationale for experimental choices, provides detailed protocols, and offers a comparative analysis to guide researchers in selecting the optimal route for their specific application.

Introduction and Retrosynthetic Analysis

The synthesis of biarylamines can be approached by forming either the central carbon-carbon (C-C) bond that links the two aromatic rings or the carbon-nitrogen (C-N) bond. This fundamental choice dictates the overall synthetic strategy and the selection of starting materials and catalysts.

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points:

-

Disconnection A (C-N Bond): This approach involves the coupling of an aniline (or an aniline equivalent) with a pre-functionalized 4-fluoro-3-methoxyphenyl halide or triflate. This strategy is primarily executed via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.

-

Disconnection B (C-C Bond): This strategy focuses on forming the biaryl linkage through the coupling of a functionalized aniline, such as a 2-haloaniline, with a 4-fluoro-3-methoxyphenylboronic acid or its ester equivalent. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation.

This guide will explore these three powerful catalytic methods, providing the theoretical grounding and practical protocols necessary for successful synthesis.

Pathway I: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad functional group tolerance in forming C-N bonds.[3][4][5] This palladium-catalyzed reaction allows for the coupling of amines with aryl halides or pseudohalides under relatively mild conditions, replacing harsher classical methods.[3]

Rationale and Mechanism

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The desired arylamine product is formed, regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

The choice of ligand is critical to the success of this reaction. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, BrettPhos) are essential as they promote the reductive elimination step and prevent the formation of inactive catalyst species.[3][6]

Caption: Buchwald-Hartwig C-N cross-coupling workflow.

Experimental Protocol

Materials:

-

1-Bromo-4-fluoro-3-methoxybenzene (1.0 equiv)

-

Aniline (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (0.03 equiv)

-

Cesium carbonate [Cs₂CO₃] (2.0 equiv)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂, BINAP, and Cs₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene, followed by 1-bromo-4-fluoro-3-methoxybenzene and aniline via syringe.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the final product.

Pathway II: Ullmann Condensation (C-N Bond Formation)

The Ullmann condensation is the classical method for forming C-N and C-O bonds using a copper catalyst.[7][8] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern advancements with specialized ligands and soluble copper sources have enabled these reactions to proceed under significantly milder conditions.[7][9][10][11][12] This makes it an economically viable alternative to palladium-catalyzed methods.

Rationale and Mechanism

The Ullmann reaction is believed to proceed via a Cu(I)/Cu(III) catalytic cycle. The aryl halide (typically an iodide for higher reactivity) undergoes oxidative addition to a Cu(I) species.[8] Coordination of the amine, followed by reductive elimination, yields the arylamine product and regenerates the active catalyst. The use of a ligand, such as N,N'-dimethylethylenediamine, chelates the copper center, increasing its solubility and catalytic activity, thereby lowering the required reaction temperature.[11]

Caption: Ullmann C-N cross-coupling workflow.

Experimental Protocol

Materials:

-

1-Iodo-4-fluoro-3-methoxybenzene (1.0 equiv)

-

Aniline (1.5 equiv)

-

Copper(I) iodide [CuI] (0.1 equiv)

-

N,N'-Dimethylethylenediamine [DMEDA] (0.2 equiv)

-

Potassium phosphate [K₃PO₄] (2.0 equiv)

-

Anhydrous Toluene or Dioxane

Procedure:

-

In an oven-dried reaction vessel, combine CuI and K₃PO₄.

-

Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add anhydrous toluene (or dioxane), 1-iodo-4-fluoro-3-methoxybenzene, aniline, and DMEDA via syringe.

-

Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring completion by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

-

Wash the filtrate with aqueous ammonia solution to remove copper salts, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

Pathway III: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for constructing C-C bonds, particularly for biaryl synthesis.[13][14] Its success stems from mild reaction conditions, exceptional functional group tolerance, and the use of stable, non-toxic organoboron reagents.[15]

Rationale and Mechanism

For this specific target, the Suzuki coupling would involve reacting a 2-haloaniline (e.g., 2-bromoaniline) with (4-fluoro-3-methoxyphenyl)boronic acid. The palladium-catalyzed cycle involves:

-

Oxidative Addition: Pd(0) inserts into the 2-bromoaniline C-Br bond.

-

Transmetalation: The boronic acid, activated by a base, transfers the 4-fluoro-3-methoxyphenyl group to the palladium center, forming a diaryl-palladium(II) complex. This is often the rate-determining step.

-

Reductive Elimination: The two aryl groups couple and are eliminated from the palladium center, affording the final product and regenerating the Pd(0) catalyst.[13]

The base is crucial as it forms a boronate complex (-B(OH)₃⁻), which facilitates the transfer of the aryl group to the palladium catalyst.[13]

Caption: Suzuki-Miyaura C-C cross-coupling workflow.

Experimental Protocol

Materials:

-

2-Bromoaniline (1.0 equiv)

-

(4-Fluoro-3-methoxyphenyl)boronic acid (1.3 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

2M Aqueous sodium carbonate [Na₂CO₃] solution (3.0 equiv)

-

Toluene

Procedure:

-

To a reaction flask, add 2-bromoaniline, (4-fluoro-3-methoxyphenyl)boronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon).

-

Add toluene, followed by the 2M aqueous Na₂CO₃ solution.

-

Thoroughly degas the biphasic mixture.

-

Heat the reaction to 90 °C with vigorous stirring for 6-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude material using silica gel column chromatography to obtain the desired product.

Comparative Analysis of Synthetic Pathways

The optimal synthetic route depends on factors such as starting material availability and cost, desired scale, and tolerance for specific reaction conditions.

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Suzuki-Miyaura Coupling |

| Bond Formed | C-N | C-N | C-C |

| Catalyst | Palladium | Copper | Palladium |

| Key Reactants | Aryl Halide + Amine | Aryl Halide + Amine | Aryl Halide + Boronic Acid |

| Typical Conditions | Mild to moderate (80-110°C) | Moderate to harsh (110-210°C) | Mild (RT-90°C) |

| Advantages | Excellent scope, high yields, mild conditions | Low catalyst cost, robust | Extremely broad scope, mildest conditions, high functional group tolerance |

| Disadvantages | High catalyst/ligand cost, air-sensitive catalysts | Harsher conditions, often requires aryl iodides, potential for metal contamination | Boronic acid synthesis required, potential for homo-coupling |

Conclusion

The synthesis of this compound can be reliably achieved through several powerful transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling often represents the most versatile and mildest approach, provided the requisite boronic acid is accessible. The Buchwald-Hartwig amination is an excellent and highly reliable alternative for direct C-N bond formation with a broad substrate scope. Finally, the Ullmann condensation , particularly in its modern, ligand-accelerated form, offers a cost-effective strategy, albeit sometimes requiring more forceful conditions. The choice of pathway should be guided by a careful evaluation of substrate availability, project budget, and the specific chemical functionalities present in the starting materials.

References

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

Sawyer, J. S., et al. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1). PubMed. Available from: [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

-

Gujadhur, R., & Venkataraman, D. SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications. Available from: [Link]

-

Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 31(18), 2865–2879. Available from: [Link]

-

Chen, C.-T., et al. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available from: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

-

Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

ACS Publications. Organic Process Research & Development Vol. 23 No. 8. Available from: [Link]

-

SpectraBase. 2-[(4-Methoxyphenyl)ethynyl]aniline. Available from: [Link]

-

Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Available from: [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Available from: [Link]

- Google Patents. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.

-

Zhou, Y., et al. Applications of Fluorine in Medicinal Chemistry. PubMed. Available from: [Link]

-

ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][7]-Fused Indole Heterocycles. Available from: [Link]

-

Walsh Medical Media. Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Available from: [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: [Link]

-

Semantic Scholar. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available from: [Link]

-

Feng, Y., & Li, Y. (2010). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2777. Available from: [Link]

-

Journal of Materials and Environmental Science. Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Available from: [Link]

-

Academia.edu. (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Available from: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. jsynthchem.com [jsynthchem.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Profiling of 2-(4-Fluoro-3-methoxyphenyl)aniline: A Biaryl Scaffold for Medicinal Chemistry

This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 2-(4-Fluoro-3-methoxyphenyl)aniline , a specialized biaryl scaffold used in medicinal chemistry.

Executive Summary

This compound (CAS: 1345471-47-7) is a functionalized biaryl amine characterized by an ortho-substituted aniline core coupled to a 4-fluoro-3-methoxyphenyl ring. This molecular architecture serves as a critical "privileged structure" in drug discovery, particularly for kinase inhibitors (targeting the ATP-binding pocket) and as a precursor for tricyclic heterocycles like carbazoles and phenanthridines .

The molecule’s physicochemical profile is defined by the ortho-effect , where steric clash between the amine and the phenyl ring forces a non-planar conformation. This twist angle modulates conjugation, reduces pKa relative to unsubstituted aniline, and enhances solubility in organic media compared to planar analogs.

Molecular Architecture & Electronic Properties

Structural Definition

The molecule consists of two aromatic systems connected by a single C-C bond.

-

Ring A (Proximal): Aniline (2-aminophenyl). The amine (-NH₂) acts as a hydrogen bond donor (HBD) and a reactive handle for electrophilic substitution.

-

Ring B (Distal): 4-Fluoro-3-methoxyphenyl. The fluorine atom provides metabolic stability at the para-position, while the methoxy group (-OCH₃) serves as a hydrogen bond acceptor (HBA) and modulates lipophilicity.

Conformational Dynamics (The Ortho-Effect)

Unlike para-substituted biphenyls, the ortho-amino group induces a significant dihedral twist (approx. 40–60°) between Ring A and Ring B to minimize steric strain with the ortho-hydrogens.

-

Consequence: This de-conjugation isolates the electronic systems of the two rings, preventing the distal fluorine/methoxy groups from exerting a strong resonance effect on the aniline nitrogen.

-

Electronic Potential: The fluorine atom creates a localized dipole, enhancing binding interactions in hydrophobic pockets (e.g., Fluorine-Amide bridging).

Physicochemical Profile (Core Data)

The following data represents a synthesis of experimental values for close structural analogs and high-fidelity QSAR predictions (ACD/Labs, ChemAxon) for this specific CAS.

| Property | Value / Range | Mechanistic Insight |

| Molecular Formula | C₁₃H₁₂FNO | -- |

| Molecular Weight | 217.24 g/mol | Fragment-based drug design compliant (<300 Da). |

| LogP (Octanol/Water) | 3.2 – 3.5 (Predicted) | Highly lipophilic due to the biaryl core. The fluorine atom adds ~0.14 log units; methoxy adds ~0.05 (compensated by polarity). |

| LogD (pH 7.4) | 3.2 – 3.5 | Remains neutral at physiological pH; high membrane permeability. |

| pKa (Conjugate Acid) | 3.8 – 4.2 (Predicted) | Lower than aniline (4.6). The ortho-aryl group acts as an electron-withdrawing group (EWG) via induction, reducing N-lone pair availability. |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | 26.02 (NH₂) + 9.23 (O-ether). Excellent blood-brain barrier (BBB) permeability potential. |

| Solubility (Aq, pH 7.4) | < 10 µM (Low) | "Brick-dust" like behavior. Solubilization requires co-solvents (DMSO, PEG-400) or acidification (pH < 2). |

| Melting Point | 85 – 95 °C (Predicted) | Solid at room temperature. Lower than non-ortho analogs due to crystal packing disruption by the twist. |

Synthetic Methodology & Protocols

The synthesis of this compound is most efficiently achieved via a Suzuki-Miyaura Cross-Coupling reaction. This pathway avoids the use of toxic tin reagents (Stille) and allows for convergent synthesis.

Reaction Scheme (Graphviz Visualization)

The following diagram illustrates the catalytic cycle and key intermediates.

Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl aniline.

Experimental Protocol (Bench-Scale)

Objective: Synthesis of 5.0 g of target material.

-

Reagents:

-

2-Bromoaniline (1.0 eq, 29.0 mmol)

-

4-Fluoro-3-methoxyphenylboronic acid (1.2 eq, 34.8 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 1.45 mmol) - Choice rationale: Bidentate ligand prevents Pd-black precipitation.

-

Potassium Carbonate (3.0 eq, 87.0 mmol)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed).

-

-

Procedure:

-

Step 1: Charge a 250 mL round-bottom flask with 2-bromoaniline, boronic acid, and K₂CO₃.

-

Step 2: Add degassed solvent mixture (100 mL) and sparge with Nitrogen for 10 mins.

-

Step 3: Add Pd catalyst rapidly under N₂ flow. Seal and heat to 90°C for 12 hours.

-

Step 4 (Work-up): Cool to RT. Dilute with EtOAc (100 mL), wash with water (2x) and brine (1x). Dry organic layer over Na₂SO₄.

-

Step 5 (Purification): Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes). The product typically elutes as a pale yellow solid.

-

-

Quality Control:

-

HPLC: >98% purity (UV 254 nm).

-

1H NMR (DMSO-d6): Look for characteristic doublet for F-splitting and singlet for -OCH₃ (~3.8 ppm).

-

Biopharmaceutical Implications & Metabolism

Metabolic Liability Map

The presence of the aniline and the methoxy group introduces specific metabolic "soft spots."

Figure 2: Predicted metabolic pathways. O-demethylation is the primary clearance route, revealing a phenol that is rapidly glucuronidated.

Toxicity Considerations

-

Aniline Toxicity: As with most primary anilines, there is a risk of methemoglobinemia if systemic exposure is high, although the steric bulk of the biaryl system typically reduces the rate of N-hydroxylation compared to simple anilines.

-

Structural Alert: The molecule contains an electron-rich aniline, which can be flagged in AMES tests (genotoxicity), though the fluorine substitution often mitigates metabolic activation.

Applications in Drug Discovery[1][2][3][4][5]

This scaffold is not merely an intermediate; it is a pharmacophore .

-

Kinase Inhibition (Type II): The aniline nitrogen can form a key hydrogen bond with the "hinge region" of kinases (e.g., VEGFR, EGFR). The biphenyl system extends into the hydrophobic back-pocket.

-

Example: Synthesis of carbazole-based inhibitors (e.g., analogs of Carprofen or Ellipticine derivatives).

-

-

Buchwald-Hartwig Amination: The -NH₂ group serves as a nucleophile to couple with heteroaryl halides, creating "Tri-aryl amine" systems used in hole-transport materials (OLEDs) and complex drug molecules.

-

Cyclization to Phenanthridines: Under oxidative conditions (e.g., Pd(OAc)₂), the aniline can cyclize onto the distal ring (Ring B) to form a phenanthridine core, a scaffold found in potent anti-tumor alkaloids.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

PubChem Compound Summary. "this compound (CAS 1345471-47-7)." National Center for Biotechnology Information. Link

-

Hajduk, P. J., et al. (2011). "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry, 43(21), 3862-3869. (Context on Biaryl binding modes). Link

potential biological activities of fluorinated aniline derivatives

An In-depth Technical Guide to the Potential Biological Activities of Fluorinated Aniline Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, profoundly enhancing properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] When applied to the versatile aniline scaffold—a privileged structure in numerous approved drugs—fluorination unlocks a vast chemical space with diverse and potent biological activities.[3] This technical guide provides an in-depth exploration of the biological potential of fluorinated aniline derivatives for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, supported by quantitative data, detailed experimental protocols, and structure-activity relationship (SAR) analyses.

The Fluorine Advantage in the Aniline Scaffold

The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are key to its utility in drug design.[4][5] Incorporating fluorine into the aniline ring can:

-

Modulate Basicity (pKa): The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, lowering its pKa. This can be crucial for optimizing drug-receptor interactions and reducing off-target effects.[4]

-

Enhance Lipophilicity (logP): Fluorine substitution typically increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability.[1][2]

-

Block Metabolic Oxidation: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, a common site of degradation for C-H bonds. This "metabolic blocking" can significantly extend a drug's half-life.[1]

-

Induce Favorable Conformations: Fluorine can influence molecular conformation through electrostatic interactions, locking the molecule into a bioactive shape that enhances binding to its biological target.

Table 1: Comparative Physicochemical Properties of Fluorinated Anilines

The position and number of fluorine substituents dramatically alter the fundamental properties of the aniline core.

| Compound | Structure | pKa | logP |

| Aniline | C₆H₅NH₂ | 4.61 | 0.90 |

| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 | 1.15 |

| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50 | 1.15 |

| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 |

| Data sourced from BenchChem's comparative analysis.[4] |

Anticancer Activities: Targeting Uncontrolled Proliferation

Fluorinated aniline derivatives have emerged as a promising class of anticancer agents, frequently appearing as key structural motifs in kinase inhibitors and cytotoxic compounds.[5][6][7]

Mechanism of Action: Kinase Inhibition

Many fluorinated anilinoquinazolines and anilinoquinolines function by targeting protein kinases that are critical for cancer cell proliferation and survival, such as B-Raf and VEGFR-2.[6][8] For example, fluoro-substituted anilino derivatives of naturally occurring quinones have been synthesized and shown to exhibit significant binding affinity towards the B-Raf protein, a key player in the MAPK/ERK signaling pathway often mutated in melanoma.[6] The fluorine substitutions are thought to enhance the binding affinity within the ATP-binding pocket of the kinase.

Caption: Workflow for evaluating the antimicrobial potential of fluorinated anilines.

Spectrum of Activity

Fluorinated anilines and their derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies on pyrazole derivatives with a trifluoromethylphenyl substituent showed potent activity against multiple strains of Staphylococcus aureus (including MRSA) and Enterococcus. [9]

Table 3: Minimum Inhibitory Concentrations (MIC) of Fluorinated Aniline Derivatives

| Compound | Target Organism | MIC | Reference |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 µg/mL | [10] |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 µg/mL | [10] |

| Dichloro-substituted pyrazole aniline | S. aureus (MRSA) | 0.78–1.56 µg/mL | [9] |

| Difluoro aniline derivative | S. aureus (MRSA) | 6.25 µg/mL | [9] |

Anti-inflammatory and Neuroprotective Effects

Beyond fighting cancer and microbes, fluorinated aniline derivatives show potential in modulating inflammation and protecting the nervous system.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often mediated by the suppression of key pro-inflammatory pathways. [11]Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-1β (IL-1β) and IL-6 in macrophage cells stimulated by lipopolysaccharide (LPS). [12][13]This inhibition is linked to the downregulation of enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). [13]

Neuroprotective Potential

Emerging research highlights the neuroprotective capabilities of fluorinated compounds. In animal models of multiple sclerosis, a fluorinated apelin-13 peptide demonstrated the ability to ameliorate clinical symptoms and preserve myelin content. [14]These effects are linked to direct neuroprotection and modulation of microglia and macrophage functions. [14]While not all are direct aniline derivatives, the principle of using fluorination to enhance stability and efficacy is a shared and vital concept. Similarly, ethylene glycol analogs of benzothiazole aniline have been shown to improve memory and learning in mice by increasing dendritic spine density in neurons. [15]

Key Experimental Protocols

The trustworthiness of any claim rests on reproducible, self-validating experimental design. Below are foundational protocols for assessing the biological activities discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Causality: This protocol measures cell viability by quantifying the metabolic activity of living cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the fluorinated aniline derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for assessing antimicrobial potency.

Methodology:

-

Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5x10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the fluorinated aniline derivatives in a 96-well microtiter plate using MHB.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (bacterial growth) is observed.

Future Perspectives and Conclusion

Fluorinated aniline derivatives represent a highly versatile and potent class of molecules with significant therapeutic potential across multiple disease areas. [1][16]Their success in oncology, infectious disease, and inflammation underscores the power of fluorine chemistry in modern drug discovery. Future research will likely focus on refining structure-activity relationships to enhance selectivity and reduce off-target toxicity. [17][18][19]The development of novel synthetic methodologies will further expand the accessible chemical space, allowing for the creation of next-generation therapeutics with improved efficacy and safety profiles. [16][20][21]This guide serves as a foundational resource, illustrating the proven principles and future promise of this remarkable chemical scaffold.

References

- A Comparative Study of Fluorinated Anilines in Drug Design. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc5RGUkHulSbB-6q43XyIRsGKgcReb0el6c3UO-qMzFCoPTsFwlm1Nqqs8TQgiQNdacTUPRXHB7fR4B9g_dq9jIAby3ycI-9DkdZDtNhAEw-nQPDFEwuTAHpgnqWyKxMVQUvrxiy5xyEM6JFLWITAKxwtUaNga4h6sZ9M9l_F6VBy8MBioQuKi7iOen6yYJPfBxqlIBr-r]

- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESdAcHUKvrmfEhNmCE7hVB_wHmzN1vrGjPzFweF_7VpoFz1bMZVWTeJZJqg7Ur7hK1CMtHhxo0TgRKbG0talAQMHnBuia9vrH8P61t46px8v4pd3FOAPBw0R7eMseV2ewtbnaDaiJkYlt4fvfg]

- Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoe_qFy_fhw7455um_PST8egLSzv3Ee3du-2OB66cvTrTM7UO9auURIJBTuV3zYXQgn48GvUVnjCK0JZO03kxdrtGcY2Iuxuc_JMbgIFOmLIduvxgXOUsMt0e2lGjvNVqzzAO5]

- Fluoroaniline Series - Sparrow Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHthGsalG16Qz8-pI1nV9k7vKh0BsZ1Zct_t5rkrG8bBCegjJ08E7QXrlw0Lnvphtp5YZaIp6mPPjDA0FHPyIThCI2848O6zkWM3mwIhflzrpwFtomQZQNIZghJkkR0ujeG8EQ1ZovgLLfZzebBsUL1r_SWDuaJpqF0j-K74okQJA==]

- Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4Rtj_t19X3Hzw0fQlvK-nZsFZGhSS9_Z01CRS76lXnY_RRjNN76b6N4OuMrfcaLSwzhhP86bo4D0tqOR29z7QGlmBulyJUmvykX1ZXANbg_BNOdL2o5U8SktRYB-iOUZ7DNH7ywRJzECktwAHK5Mp2yGz6sIAOQ1nL9qsWU8chljMzIrZFr1hmx0xgrdNH220zrRPdr3-VkG804vUV_mtgz5zwgfq]

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIhHQH3QEo285fTvBpZVl5Yoxh6Chq78Ofrx-k3f5X60VDGlxQk3v6ITdiwsd_fgPKqo3zKy8KGUdrgc-gxtKi83T0MFaA6yr40YdL7T3zzK393lzyo5fUTHy5J2gnNUzs5KGw]

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9wajxIbsoV1IHi0FlejG-xMBPAQQY9UZitmj0xnaf-_DkM6gIVuq13VMIVHi1daY_xCXgURcj_GeOYVqO2SLERhyv3UIWqS1nOI8YYC5jLKkaZb3-SiW9IJdtr-4YaS7nmEO-HXjeFtMi3TA=]

- Comparative Analysis of the Biological Activities of Compounds Derived from Fluorinated and Methoxy-Substituted Anilines - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0hMvTNG_ZqOpQ6zPFKAi6D5uhn6zAW6SzXx9XXRjWfUnht8_UqAgHfGB_qWFVw0gLk6XC8wVyRy9hEiw7L5Fzkd6bFHa-405eHvWVFHgoi-yBJpMYnBYq9NxeD13oZPUpJap_bF000ReR3ddZOoCFBX_d-deleiPSmjdr1Ja3ixwSpS3kfh3pKE-hpG9AKiQVNuGNORxlkF2CrcYg-4rOO1Vo7Fq6I-JsY_1Cux8iuD_5_xVVf3Oq3vZpj9udCs2Z7MeGm1YMWAln6JXRzPszaRI2qhOq]

- Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWH_PC7dx-__vGKNTZHAor9mXie90wDTPd-1tZloSNB4vZKFrjlelXl2oceH3y-42TtBvX--MuByFLu4FuypMH5hZ5pPt6vRiSZcxG8-Nz_DD3XvSo8168Z_csqg9Oq_ePHyvH]

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1z1A1Zz1bqW9Qpiwn3iPdF3onUP9SjK3ezXQZRJnNrh7zsIqEo307364UOTRf-1Hpv9djrIpxp5yhKSWQZpiFvBxiBoU8KObj9UDNG2GRXlDZlY_TgkiqKs3osWqChi3Tdi6X7n7089a3DKzPqcrIbmNKMx6j8Wi7]

- Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5qvM3SuJqh3MNSjB8HSLggok5ZCvgOh0hbsjERAgujMbTav8OX0lSaimfkXSzDH5rgPMwlrp3hqmmC7Yea-2Ti0WczuXJCvuI36Z4QqvgFGp9vKn1tnUXs1jk32YKztqDS6j9vNW_GEEj6YQ=]

- Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDVEh0PT898bHnjrDK3NDNtKiWPLnvRfaju4tbGgcCpicNNZvtZop7LxeyyFb8GSxC4dXZJgFrnzGlJXoYeHZ_jduXvEg3m03ywpnWZNJgEHfVcnjZGbe0wQLnG6Um-3p3aL4iiPD0TJ5W3b8=]

- Full article: Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbKv5FzxbiaW1KiaKgs5vv0rJlXTBx3q-WSY_Vuo0plVvoQYfcNlDbqcqBFA_1lfQKTwQuvoJw3ZgsNsOovx9qRNhHJcTTRt-mTc1BRvVAkQJj-Nw4mc165B785pGhoQQQyPWaL82blb9CQWaR52G4eDk17RCQy5TJE72iBQ==]

- Fluorinated apelin-13 mediates neuroprotective effects in multiple sclerosis models. [https://vertexaisearch.cloud.google.

- Preparation of fluorinated anilines - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcCUoQwuJIj-54rZBlEvGCpOCGpXKsfKbB2rkP_qOy9cL5mn91_MTSUEalSo-9zngupbwpTjCAtfe_SHiVXWlq6P6BB4X0vUftvN6Bf6I2ewQVOXP5VCp__4pds_qV53bp8TnJHCjvAQfC]

- Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpzjQ7oeJ1F13hHwUHFc1cE_tij8WyYxAw782efhw-Hk7SrU3czAPriXroZLkmiPpFXRRybURZamUA_uKiAKASd5mFNEosTPJQOKgb9k9g4B8HvCeeRauxw4hvk4yZyCtxccTB6z1nrWnaRUQNqo2pLGM=]

- Preparation of fluorinated anilines - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENC7aDZN_cbHKdcAlpWscTfE3sT0FMffMp2RNmtBkJfWK-XeC4FsC3gJHUuOR8QqzIjgsl0WeRUah8a9j9Sbd6BvDhS_F-LaDPQA05_UXgACO8JW73RWJKzFKRHGforJ_-zJ7csLBybIcvVQ==]

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. [https://vertexaisearch.cloud.google.

- Structure-activity relationship of organofluorine inhibitors of amyloid-beta self-assembly - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ-ds_gnMItEkXNMqAptiCE6JRiK9xkEIgnumfu7BSZQhAU9bPLzTap3YAjftiBYRTlSMgVwJIeFIog8Ba2PsKLY5ev62PLjvBI3GoE7gFzueHFRSaNLuMU4RpOhjGBzqMyeKvPZIZYkYAYsw=]

- Known biological activities related to aniline derivatives - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJWx1BrHHKjD9yeKCtFc5UcTir-ZFcLTjF7p3MmahG-4tSjNrWS3FLobGrVfJXRdpUu-lx7oAPv94LuBCKIDpOg5CuKqmC0_vYBh2aFJjvlTyu3vEqyHRw16IB2xcPG2jtmQJPUVjkblt6Yp_gH9abNyKz3lIkbW9VJOSElKRNug4ex-pIV7gDeRKwfKE2oVbudClz0LAG9G1xj2sxsrv4-Umi_TTrWRpXww9DQHt0Dxqqual9S7LZbI2w06u2nw==]

- Improved synthesis and anti-inflammatory activity of new fluorinated dihydropyranonaphthoquinone compounds - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXr3A5grTTSNkd6xPY0PDOqd8zecOCP1N0A7X5OXzOT85wshyUeHNB3JpzBaPFad1EGuFhsHHWeSgHQUTQoPXK7jGOJ_AN1mEGOQJkJB0bw3S3TT93rmVWZwW9Iec7Fc-zMh7X]

- Synthesis and Anti-Inflammatory Effect of Some More New Fluorinated 3-Substituted Amino/ 3,5-Diamino-1,2,4-Triazine Derivatives as Lamotrigine Analogs - ResearchGate. [https://vertexaisearch.cloud.google.

- Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyRng6mVdDK0uuTpxaiwlNRABH-4r7-eGpQe-vSjZMg5iaaTozQGMLOadNUv2nU-NFvXYDedv3naTZ5_EaUcAky4ePXCoMdhslmtZJGgTFZgLfZXjXt5XOxqmLMiNAfEt6LupT]

- Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYO6U2LgQ1XATxGhaY2fTcvt8m9OaGeNf85Uj8nES7f0m-UQPMxX3YxJ7ZYfF4oNWCknzTAzfp3Hh2DxNgjQQQVc_QgIgtiqiPIGkIIeiRWw1wZ0xtdWXDhfy4Hos5Z0vYi9d9]

- Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX27gBHz--xC-6-nHcYgRaG7i0NjHz366ekKWr68-9lmkX0rmZJFO5HIlzVwEjIzJ31IRAYSNwwKY8UFfV7afZ6e1Kl8LBXU6Ae8hBSuWRsahf8WA69iah1ZtjrqgPe2vinTS4]

- Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNmLHVem-qXkwhge8t-UePtQzsMBdb8Gwy7hoOlTFQu4ah8i3JAnTPI-4Zu3yzn6blhrp9YBZ0-44yoc70F523pbac8KhKdZU6BZxkHq28L1GTVOS3urRwTToXp08MsZgnGg8WK25dnTQVjow=]

- Synthesis and biological activity of fluorinated combretastatin analogues - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETa3I-4K7Qnq58gujEM9gNNbfQEms18_7jBPNTnRFoVm-c7pZfnnmnJn5U5jygq2iPv7eqYvD92QPk4AQSWe-v_q5zuvXq9r0CEehBdIolxWMpT37ik_F0EiflwBLOsNT1N1iy]

- The anti-microbial activities of selected fluoro coumarins and 1-aza... - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTyXwJge0is3cps18jRVdRQsfxHW0AKxFt3FhjExrsUyzeaUYT2b5TqTEP4_IyQ07KgSrXKho2WKe9L7hEc7wyWQzormb95INQifzmY5K9dAs-699bL_h6VLCfJEDjSNbbz3csRtjiubnfLy8MpSK7if6QFirnTOyeaJO8cdhS_BplR9eoOFTby2NpUt13OE4GtHD62Ght3GZaqkVjjzCJWEu72-AAy35bStB3i39gsJ9ilFFD-LQaaPIvxSMX-FMKhcc=]

- Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHweXMDZsJjArWjbX2gHKdAb7ML4sn0lJCYixzlw5oRBXTqtbW1AQeuv4VSrZZIK9cWjaWzpNOHEM4f0HaT2eT9IwTQiR7mEduf84b7x0tQHr-mRcC_4Nm6WKyKJrNnO0Vt3UeyG7pZIK2nzko=]

- Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT_kCTz2iVMblTPTzxBw0czp26crWEgSVUCN_rtzqjudbvp8I6QLOXUAdKQqTQx4wEQItDUqYc7DxakdMqh6TNHbXKalIaQEFQvBqa23oBDF9L8jE8F0T-KhNRR-7QTtYD0ejI]

- Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells - Journal of Materials Chemistry B (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU9IFPcVMEHfaRUZnpGGW9r8vhWP_dS5iy8qFE8ZgguMUU1OGMtuFWEObgdTkS29QoW5JITo1VN9CtMyVGp7zGn5KUB7kQjuu7ML6V_Wqa-bzy88nOXtZe_znFwr-FtuUBJ3fF4RhTyJ6UtCNx4YhoaMt9DEaEjpKJbimc]

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdKROoeAZuwZAN9WXYan8ejB_ticmwXLMsTp3qT_hC1P7etyDvjs3QdryxYnMrjmgmXhrLd2uLRfwp6XGIascAmPRLjxvUsiA4zdYDBYJkG_lqvrxPjOzgI6Ah9r9xyZB3T6Le7g==]

- Structure--activity relationship of quinolones - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEocZfQF5PWVpLW7RaOr9SbpSINeFoaukeVrWM2bojCn4TtPZYj2KoU9Nsm_upJStUFNRywgZAm_p5LCDSZEQPVGrV3HyDcEhPTncoAhN_yDj2isKmVp4NXi_oX1ajqk2FzHsw=]

- Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNTf8RgZPagCtbjujX3hMh-4rOFm0I4ssgvOX7YycosKWvDYhRCJ9iJKg5hTZmS_xWLhRK81cPfColvoUfAbIGc98BEu5wvlEJjOmBE2t3wkN8veKF6L9zqFqVDnvZpjN4aA7o]

- Fluorinated aniline derivatives and their use - Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGecXDyVE1HEMuBcLnSJLv1sdbTqj8LvOd_a4rXVkECYRqu21NaprQGDlpLuvpe-vYBIGJWBWsEv2zZxiL-jtGuyBnt_SiImsyDJjN1rtjBVGkegHmL_14hHUztn4cebI6OKkvQuc5mYrt5]

- Neuroprotective Effects of Betulinic Acid Hydroxamate in Intraventricular Hemorrhage-Induced Brain Damage in Immature Rats - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYjvV5B00sf-5fw6osMfa6aSdor0DI5dgLx71NQ4gzfDgjJMOiZKi4ViEE0-uNKr67kHolKkWB4oZSqEwAuH2-Y5rP6SbVPVe46m9FTzmpSyipVc9lIP1h0yTu6-DITjJdawzx]

- Investigations into the nootropic effects of ethylene glycol derivatives of benzothiazole aniline - eScholarship. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVYAt-3GM1XA9oabt3Awop175Uj86ZEqL6nF7BqWslY56jUse5O_uIQIstV-iJ2rrLKa42kcx6MmpJZcs3RGDQG_GaZFwh8PjVse00l5Epn7FEo548uRQL3vkBG2jzGPQssbCi]

- Synthesis and biological evaluation of (--)-linarinic acid derivatives as neuroprotective agents against OGD-induced cell damage - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQtsHZ7gmgIkBS1u8wSLgupJVY2MmdJfmI_5_pnofy8nl3OkE1xAySBJWyxL9qhrRV2Tklx4SD0nL656NtLMVLrUstBYYSmfimwL0A8gKpyjL2yrqTMMTSNkPyPgDE9EMWZ87y]

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]

- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved synthesis and anti-inflammatory activity of new fluorinated dihydropyranonaphthoquinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Fluorinated apelin-13 mediates neuroprotective effects in multiple sclerosis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigations into the nootropic effects of ethylene glycol derivatives of benzothiazole aniline [escholarship.org]

- 16. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-activity relationship of organofluorine inhibitors of amyloid-beta self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 21. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]

The Strategic Fluorine: A Technical Guide to the Discovery and Application of Fluorinated Phenylalanines in Research

Introduction: The Subtle Power of a Single Atom

In the vast toolkit of medicinal chemistry and chemical biology, few modifications are as deceptively simple yet profoundly impactful as the substitution of hydrogen with fluorine. This is particularly true in the realm of amino acids, the fundamental building blocks of life. Among these, the fluorinated analogues of phenylalanine have carved out a significant niche, evolving from laboratory curiosities to indispensable tools in drug discovery, protein engineering, and structural biology.[1][2][3][4] The strategic incorporation of fluorine into the phenyl ring of phenylalanine allows for the fine-tuning of molecular properties with minimal steric perturbation, a characteristic that stems from fluorine's small van der Waals radius, second only to hydrogen.[1] However, its high electronegativity, the strongest of all elements, imparts a powerful inductive effect that can dramatically alter the electronic landscape of the amino acid and, by extension, the peptides and proteins that contain it.[1]

This guide provides an in-depth exploration of the discovery, history, and multifaceted applications of fluorinated phenylalanines. We will delve into the synthetic strategies that have made these valuable compounds accessible, examine the physicochemical consequences of fluorination, and showcase their utility in modern research, from enhancing therapeutic peptide stability to serving as sensitive probes in advanced spectroscopic studies.

A Historical Perspective: From Antimetabolite to Advanced Research Tool

The journey of fluorinated phenylalanines in research began with early investigations into amino acid metabolism and protein synthesis. One of the first to gain significant attention was p-fluorophenylalanine (4-F-Phe), which was studied for its ability to be incorporated into proteins in place of natural phenylalanine.[5][6][7] These early studies in microorganisms and cell-free systems revealed that this "fraudulent" amino acid could be activated by aminoacyl-tRNA synthetases and participate in polypeptide chain elongation, albeit often leading to non-functional or altered proteins.[5][6] This discovery positioned fluorinated phenylalanines as antimetabolites and early tools for probing the fidelity of the protein synthesis machinery.

The progression from simple incorporation studies to strategic application was driven by advancements in synthetic organic chemistry. The development of reliable methods to introduce fluorine at specific positions on the aromatic ring—ortho (2-F), meta (3-F), and para (4-F), as well as di-, tri-, and even penta-fluorinated variants—opened the door to a more systematic investigation of fluorine's effects. Researchers began to appreciate that the position and number of fluorine substituents had distinct and predictable consequences on the amino acid's properties, a concept that underpins their modern applications.[1]

Synthetic Methodologies: Accessing a Diverse Chemical Toolbox

The utility of fluorinated phenylalanines is fundamentally enabled by the chemical methods developed for their synthesis. A variety of strategies exist, ranging from classical approaches to modern biocatalytic and asymmetric methods.

Classical and Modern Synthetic Routes

Historically, methods like the Erlenmeyer azalactone synthesis were adapted to produce fluorinated phenylalanines.[1] This involves the condensation of a fluorinated benzaldehyde with N-acetylglycine to form an azalactone, which is subsequently reduced and hydrolyzed to yield the desired amino acid.[1]

More contemporary methods offer greater control and efficiency. These include:

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: Stille and Suzuki couplings, for example, can be used to construct the fluorinated aromatic ring system on a suitable amino acid precursor.[1]

-

Asymmetric Hydrogenation: Chiral catalysts are employed to hydrogenate a prochiral precursor, such as a fluorinated α-amidocinnamic acid derivative, to produce enantiomerically pure fluorinated phenylalanines.[1]

-

Enzymatic Synthesis: Enzymes like phenylalanine aminomutase (PAM) can catalyze the stereoselective synthesis of fluorinated β-phenylalanines from the corresponding fluorinated cinnamic acids.[1]

-

Direct Fluorination: The use of electrophilic fluorinating agents like Selectfluor allows for the direct installation of fluorine onto the amino acid backbone or side chain, though regioselectivity can be a challenge.[1]

Caption: Generalized synthetic pathways to fluorinated phenylalanines.

Protocol: Asymmetric Synthesis of 4-Fluoro-L-phenylalanine

This protocol is a representative example based on the asymmetric hydrogenation of an azalactone precursor.

Step 1: Azalactone Formation

-

In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and sodium acetate (0.8 eq) in acetic anhydride (3.0 eq).

-

Heat the mixture at 100°C for 2 hours with stirring.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the 4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one.

Step 2: Hydrolysis to α-Amidocinnamic Acid

-

Suspend the azalactone from Step 1 in an acetone/water mixture (e.g., 10:1).

-

Add sodium carbonate (2.0 eq) and stir at room temperature for 4 hours.

-

Acidify the mixture with HCl (e.g., 2M) to pH 2-3 to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid.

Step 3: Asymmetric Hydrogenation

-

In a high-pressure hydrogenation vessel, dissolve the acrylic acid derivative from Step 2 in a degassed solvent such as methanol.

-

Add a chiral rhodium catalyst, for example, [Rh(COD)(R,R-DuPhos)]BF4 (0.01 eq).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi).

-

Stir the reaction at room temperature for 24 hours.

-

Vent the vessel and remove the solvent under reduced pressure.

Step 4: Deprotection

-

Reflux the N-acetyl-4-fluoro-L-phenylalanine from Step 3 in 6M HCl for 4-6 hours.

-

Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the final product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-Fluoro-L-phenylalanine.

Validation: Each step should be monitored by TLC or LC-MS to ensure complete conversion. The enantiomeric excess of the final product should be determined by chiral HPLC.

The Physicochemical Impact of Fluorination

The introduction of fluorine onto the phenyl ring of phenylalanine induces a range of predictable and exploitable changes in its physicochemical properties.[1][8]

| Property | Effect of Fluorination | Causality |

| pKa | Decreases the pKa of the aromatic ring. | The strong electron-withdrawing nature of fluorine pulls electron density from the ring, making it more acidic. |

| Hydrophobicity | Generally increases lipophilicity (logP). | The C-F bond is highly polarized but fluorine has low polarizability, leading to weaker intermolecular interactions with water. |

| Aromaticity | Alters the quadrupole moment of the phenyl ring. | Fluorination inverts the electrostatic potential of the ring from negative (electron-rich) to positive (electron-poor), particularly with multiple fluorine atoms.[9] |

| Conformation | Can influence side-chain dihedral angles. | Fluorine can engage in specific non-covalent interactions or create steric constraints that favor certain rotamers. |

| Metabolic Stability | Increases resistance to enzymatic degradation. | The strong C-F bond can block sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes).[3] |

These modifications are not merely theoretical; they have profound implications for how a fluorinated phenylalanine-containing peptide or protein interacts with its environment. For instance, the altered aromaticity can transform a cation-π interaction into a repulsive one or promote novel π-π stacking interactions.[9][10] Increased metabolic stability can extend the half-life of peptide-based drugs, a critical parameter in pharmaceutical development.[3][8]

Applications in Research and Drug Development

The unique properties of fluorinated phenylalanines have made them valuable in a wide array of research applications.

Peptide and Protein Engineering

Incorporating fluorinated phenylalanines is a powerful strategy for enhancing the stability and modulating the function of peptides and proteins.[1]

-

Enhanced Stability: Fluorination can increase the thermal and proteolytic stability of proteins.[1] The increased hydrophobicity can drive more favorable packing in the protein core, while the strong C-F bond can resist enzymatic cleavage.

-

Modulating Activity: Placing a fluorinated phenylalanine in an enzyme's active site can alter its catalytic activity by changing the local electrostatic environment. For example, incorporating 3-fluorophenylalanine into PvuII endonuclease resulted in a two-fold increase in its activity, while other isomers decreased it.

-

Controlling Protein-Protein Interactions: Since aromatic residues are often key components of protein-protein interaction interfaces, substituting them with fluorinated analogs can be used to systematically probe and modify these interactions.[10]

Caption: Impact of fluorination on protein properties and applications.

Drug Discovery

Fluorinated phenylalanines are frequently incorporated into small molecule and peptide drug candidates to improve their pharmacological profiles.[2][8][11]

-

Enzyme Inhibitors: The altered electronic and steric properties can lead to tighter binding to enzyme active sites.[1]

-

Improved Bioavailability: Increased lipophilicity can enhance a drug's ability to cross cell membranes.[3]

-

Neuropathic Pain Treatment: Merck reported a class of benzazepinone Nav1.7 blockers containing 3-fluoro-L-phenylalanine derivatives as potential treatments for neuropathic pain.[1]

PET Imaging

The development of synthetic routes to incorporate the positron-emitting isotope ¹⁸F has established fluorinated phenylalanines as important tracers for Positron Emission Tomography (PET).[12] Amino acid-based PET tracers like ¹⁸F-fluoroethyl-L-phenylalanine are valuable for imaging tumors, which often exhibit increased amino acid metabolism.[12]

¹⁹F NMR Spectroscopy

Perhaps one of the most powerful applications of fluorinated phenylalanines is their use as probes in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[13] The ¹⁹F nucleus has a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift range, making it an exquisitely sensitive reporter of its local environment.[14] Since fluorine is absent from naturally occurring biological macromolecules, the ¹⁹F NMR spectrum of a protein containing a fluorinated phenylalanine is free from background signals.[13][14]

This allows researchers to:

-

Monitor Protein Conformation: The chemical shift of the ¹⁹F label is highly sensitive to changes in protein structure and dynamics.[15]

-

Study Protein-Ligand Interactions: Binding of a ligand near the fluorinated residue can cause a detectable change in the ¹⁹F NMR signal, allowing for the characterization of binding events and determination of dissociation constants.[16]

-

Characterize Conformational Heterogeneity: Multiple peaks in the ¹⁹F spectrum can indicate the presence of different conformational states of the protein in solution.[15]

Conclusion

From their origins as simple metabolic probes, fluorinated phenylalanines have evolved into sophisticated and indispensable tools for chemical biology and drug discovery. The ability to precisely tune the steric and electronic properties of a key amino acid has provided researchers with unprecedented control over the structure, stability, and function of peptides and proteins. As synthetic methods become more advanced and our understanding of the nuanced effects of fluorination deepens, the applications of these remarkable building blocks will undoubtedly continue to expand, driving innovation in therapeutics, diagnostics, and our fundamental understanding of biological systems.

References

-

Al-Hulli, Z., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022-1050. [Link]

-

Al-Hulli, Z., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed. [Link]

-

Schipper, A., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. [Link]

-

Galles, G. D., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]

-

Schipper, A., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). PMC. [Link]

-

Mills, J. H., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

-

Unknown Author. (2024). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]

-

Mycock, C., et al. (2024). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]

-

Galles, G. D., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. PMC. [Link]

-

Boeszoermenyi, A., et al. (2020). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... ResearchGate. [Link]

-

Frieden, C., et al. (1995). NMR Studies of 4-19F-Phenylalanine-Labeled Intestinal Fatty Acid Binding Protein: Evidence for Conformational Heterogeneity in the Native State. ACS Publications. [Link]

-

Wang, L., et al. (2013). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. PMC. [Link]

-

Andra, K. K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]

-

Steiner, M. S., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. ETH Research Collection. [Link]

-

Thompson, S., et al. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

-

Luck, L. A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PubMed. [Link]

-

Krátký, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. PubMed. [Link]

-

Arnstein, H. R., & Richmond, M. H. (1964). The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes. PMC. [Link]

-

National Center for Biotechnology Information. p-Fluorophenylalanine. PubChem. [Link]

-

Arnstein, H. R., & Richmond, M. H. (1964). The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes. PubMed. [Link]

-

Yoshida, A. (1960). Studies on the mechanism of protein synthesis; incorporation of p-fluorophenylalanine into alpha-amylase of Bacillus subtilis. PubMed. [Link]

-

Feslor, G., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the mechanism of protein synthesis; incorporation of p-fluorophenylalanine into alpha-amylase of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of Substituted Anilines: A Technical Guide to Their Applications in Medicine, Materials, and Agriculture

Executive Summary

Substituted anilines represent a cornerstone of modern organic chemistry, serving as versatile precursors for a vast array of functional molecules. Their inherent chemical reactivity, coupled with the ability to modulate electronic and steric properties through substitution, has made them indispensable in fields as diverse as medicinal chemistry, materials science, and agriculture. This technical guide provides an in-depth exploration of the applications of substituted anilines, focusing on the rationale behind their use and the specific properties conferred by various substituents. We will delve into their critical role in the development of life-saving kinase inhibitors, the fabrication of advanced conductive polymers, and the synthesis of potent herbicides. Through detailed mechanistic insights, experimental protocols, and comparative data, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the power and potential of this vital class of compounds.

Part 1: The Role of Substituted Anilines in Modern Medicinal Chemistry

The aniline scaffold is a privileged structure in drug discovery, prized for its synthetic tractability and its ability to form key hydrogen bonds and van der Waals interactions with biological targets.[1] This has led to its incorporation into numerous approved drugs, particularly in the realm of oncology.

Case Study: Anilinoquinazolines as Tyrosine Kinase Inhibitors (TKIs)

The dysregulation of tyrosine kinase signaling is a hallmark of many cancers.[1] The anilinoquinazoline core is a quintessential example of how the substituted aniline motif has been leveraged to create highly effective cancer therapies.[2][3] These molecules act as ATP-competitive inhibitors, where the aniline moiety plays a pivotal role in binding to the hinge region of the kinase's ATP-binding pocket, blocking the downstream signaling pathways that drive tumor proliferation and survival.[1][4]

One of the most successful drugs built upon this scaffold is Imatinib (Gleevec) , a revolutionary treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[5][6]

Causality in Design: The development of Imatinib was a triumph of rational drug design. Starting from a 2-phenylaminopyrimidine backbone, researchers systematically modified the structure to enhance potency and selectivity.[7] The addition of a 3'-pyridyl group improved cellular activity, while the incorporation of a benzamide group enhanced activity against tyrosine kinases.[7] This iterative process of substitution and biological testing is fundamental to modern drug discovery.

Mechanism of Action: Kinase Inhibition

The primary target of Imatinib in CML is the Bcr-Abl fusion protein, an abnormal and constitutively active tyrosine kinase.[6] Imatinib stabilizes an inactive conformation of the kinase domain, preventing ATP from binding and shutting down the aberrant signaling cascade.[8]

Caption: Mechanism of Imatinib action on Bcr-Abl tyrosine kinase.

Synthetic Workflow: A Representative Synthesis of Imatinib

The synthesis of Imatinib involves several key steps, often culminating in a crucial N-arylation reaction to connect the substituted aniline fragment with the pyrimidine core.[5][8]

Experimental Protocol: Buchwald-Hartwig Amination for Imatinib Core Synthesis

This protocol outlines a common palladium-catalyzed cross-coupling reaction used to form the critical C-N bond in Imatinib and its derivatives.

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.03 mmol), and Cs₂CO₃ (1.4 mmol).

-

Reagent Addition: Add 4-(4-methylpiperazin-1-ylmethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (1.0 mmol) and the corresponding aryl halide (1.2 mmol).

-

Solvent and Degassing: Add anhydrous dioxane (5 mL) and degas the mixture by bubbling argon through the solution for 15 minutes.

-

Reaction: Heat the mixture at 100 °C under an argon atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Activity of Imatinib Derivatives

| Compound | Target | IC₅₀ (μM) | Cell Line |

| Imatinib | ABL Kinase | Varies | K562 |

| Compound 9 | - | 1.639 | Nalm-6 |

| Compound 10 | - | Close to Imatinib | Various |

Data synthesized from a study on novel Imatinib derivatives, demonstrating the impact of substitutions on biological activity.[8]

While highly effective, anilines in drug candidates can sometimes present challenges such as metabolic instability or toxicity.[9] This has led to research into isosteric replacements to improve the pharmacological properties of these compounds.[9][10]

Part 2: Substituted Anilines in Advanced Materials Science

The ability to easily polymerize aniline and its derivatives has led to the development of polyaniline (PANI), one of the most promising electrically conducting polymers due to its high conductivity, environmental stability, and unique optical properties.[11]

Tuning the Properties of Polyaniline (PANI)

The properties of PANI can be significantly altered by introducing substituents onto the aniline monomer.[12] This allows for the fine-tuning of characteristics like solubility, processability, and conductivity.

Causality of Substituent Effects:

-

Electron-donating groups (e.g., alkyl, alkoxy) can decrease the oxidation potential of the monomer but also introduce steric hindrance.[13] This steric effect often outweighs the electronic effect, leading to a decrease in the conductivity of the final polymer compared to unsubstituted PANI.[14] The conductivity tends to decrease as the bulkiness of the alkyl substituent increases.[14]

-

Electron-withdrawing groups can hinder polymerization.[13] However, if attached via a flexible linker, they can increase the proportion of quinoid-diimine units, which is crucial for conductivity.

-

Solubilizing groups , such as long alkyl or alkoxy chains, can be introduced to overcome the poor solubility of PANI, which is a major hurdle for its commercial application.[12][15] For instance, attaching ethylene-1,2-dioxy groups at the 2,5-positions of aniline dramatically improves the solubility of the resulting polymer in both water and organic solvents.[15]

Workflow: Synthesis and Characterization of Substituted PANI

Caption: General workflow for the synthesis of conductive substituted polyanilines.

Table 2: Effect of Substituents on Polyaniline Conductivity

| Polymer | Substituent | Conductivity (S/cm) | Key Property |

| PANI | None | ~1-10 | High Conductivity |

| Poly(o-toluidine) | o-CH₃ | < PANI | Reduced conductivity due to steric effects[14] |

| Poly(o-ethylaniline) | o-CH₂CH₃ | < Poly(o-toluidine) | Further reduced conductivity[14] |

| P2-ES | 2,5-bis(2-methoxyethoxy) | 2.4 x 10⁻³ | High Solubility[15] |

| P3-ES | 2,5-bis[2-(2-methoxyethoxy)ethoxy] | 1.7 x 10⁻³ | High Solubility[15] |

| Butylthio-substituted PANI | -S(CH₂)₃CH₃ | 0.6 - 4 | High Conductivity & Solubility[16] |

This table summarizes data from multiple sources to illustrate the trade-offs between conductivity and solubility based on the nature of the substituent.

Part 3: Substituted Anilines in Modern Agriculture

In agriculture, substituted anilines are the foundation for several classes of herbicides used to control weeds and improve crop yields.[17] The dinitroanilines are a prominent example of this application.

Case Study: Dinitroaniline Herbicides

First introduced in the 1960s, dinitroaniline herbicides like Trifluralin and Pendimethalin are widely used as pre-emergence herbicides to control annual grasses and some broadleaf weeds.[18] Their efficacy is highly dependent on the specific substitution pattern on the aniline ring.

Mechanism of Action: Microtubule Disruption

The primary mode of action for dinitroaniline herbicides is the disruption of microtubule formation in plant cells.[17][19] They bind to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules.[20] This process is critical for cell division (mitosis), as microtubules form the spindle fibers necessary for chromosome segregation.[19] The disruption of this process leads to an arrest of mitosis, inhibiting root and shoot growth and ultimately causing the death of the weed.[17] Interestingly, dinitroanilines are selective for plant and protist tubulin and do not significantly affect animal or fungal microtubules.[20]

Caption: Mechanism of action of dinitroaniline herbicides via microtubule disruption.

Synthetic Workflow: Commercial Synthesis of Trifluralin

The commercial synthesis of Trifluralin is a multi-step process that highlights the industrial-scale application of aniline chemistry.[21]

-

Starting Material: The synthesis begins with 4-chloro-trifluoromethylbenzene.[21]

-

Nitration: This precursor undergoes a two-stage nitration process to yield 2,6-dinitro-4-trifluoromethylchlorobenzene.[21] This step is crucial for installing the two nitro groups that are essential for herbicidal activity.

-